5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Medicinal Chemistry Heterocyclic Chemistry Scaffold Stability

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a bicyclic heteroaromatic compound (C5H3ClN4, MW 154.56) featuring a [1,2,4]triazole ring fused to a pyrimidine at the 1,5-c junction, with a chlorine atom at the 5-position. This scaffold is recognized as a promising platform for developing adenosine receptor antagonists and ATP-competitive kinase inhibitors.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 76044-36-5
Cat. No. B1590318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine
CAS76044-36-5
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=CN=C(N2C1=NC=N2)Cl
InChIInChI=1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H
InChIKeyDMBOZQIEVLAEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 76044-36-5): A Key Bicyclic Heteroaromatic Building Block for Adenosine Receptor and Kinase Inhibitor Programs


5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a bicyclic heteroaromatic compound (C5H3ClN4, MW 154.56) featuring a [1,2,4]triazole ring fused to a pyrimidine at the 1,5-c junction, with a chlorine atom at the 5-position [1]. This scaffold is recognized as a promising platform for developing adenosine receptor antagonists and ATP-competitive kinase inhibitors [2][3]. The compound is primarily utilized as a versatile synthetic intermediate, where the 5-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling rapid diversification into biologically active derivatives [1][4]. Its commercial availability at 97% purity from multiple vendors, with batch-specific QC documentation including NMR, HPLC, and GC, makes it a reliable starting material for medicinal chemistry campaigns .

Why 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine Cannot Be Replaced by Its 7-Chloro Isomer, 4,3-c Regioisomer, or Alternative Triazolopyrimidine Scaffolds


Within the triazolopyrimidine family, eight positional isomers exist based on nitrogen atom arrangement and ring fusion geometry, each yielding distinct electronic configurations, reactivities, and biological target profiles [1]. The [1,5-c] isomer is the thermodynamically more stable form compared to the [4,3-c] isomer; the latter undergoes Dimroth rearrangement to the [1,5-c] form under both acidic and basic conditions, making the [1,5-c] scaffold the reliable choice for reproducible SAR studies [1][2]. The chlorine atom at the 5-position is electronically activated toward nucleophilic displacement by the adjacent triazole ring, whereas the 7-chloro substituent resides in a different electronic environment, leading to divergent reaction rates and regiochemical outcomes in derivatization [3]. Furthermore, substitution at the 5-position of the [1,5-c] scaffold is a critical determinant of adenosine receptor subtype selectivity: a free amino group at position 5 favors hA2A antagonism (Ki = 3.32 nM), while a methylamino group redirects selectivity toward hA3 (Ki = 4.14 nM)—a level of pharmacological tuning that cannot be achieved with alternative scaffolds or substitution patterns [4]. Simply substituting a different triazolopyrimidine isomer or regioisomer without verifying the specific 5-chloro-[1,5-c] identity risks compromising both synthetic efficiency and biological outcomes.

Quantitative Differentiation Evidence: 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine vs. Closest Comparators


Thermodynamic Scaffold Stability: [1,5-c] Isomer Outcompetes [4,3-c] Isomer via Dimroth Rearrangement

The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is the thermodynamically more stable isomer relative to the [4,3-c] counterpart. Unsubstituted [1,2,4]triazolo[4,3-c]pyrimidine is extremely susceptible to ring isomerization at ambient conditions, spontaneously converting to the [1,5-c] form. Even 5-substituted [4,3-c] analogues, while isolable in pure form, can be quantitatively converted to the [1,5-c] isomers via base- or acid-promoted Dimroth rearrangement [1]. This thermodynamic preference has practical consequences: SAR campaigns built on the [4,3-c] scaffold risk structural ambiguity due to isomerization during biological assays or storage, whereas the [1,5-c] scaffold provides a chemically defined, stable entity for reproducible pharmacology [2].

Medicinal Chemistry Heterocyclic Chemistry Scaffold Stability

5-Position Substitution Determines Adenosine Receptor Subtype Selectivity: Free NH2 vs. NHCH3

In a systematic SAR study of 5,8-disubstituted-[1,2,4]triazolo[1,5-c]pyrimidines, the nature of the 5-position substituent was shown to dictate adenosine receptor subtype selectivity. Compound 12 (5-NH2, 8-COOEt) achieved hA2A Ki = 3.32 nM with selectivity ratios of hA1/hA2A = 55.6 and hA2A/hA3 = 0.01, indicating potent and selective hA2A antagonism. In contrast, compound 23 (5-NHCH3, 8-COOEt) showed hA3 Ki = 4.14 nM with hA1/hA3 = 236 and hA2A/hA3 = 25, demonstrating a complete selectivity switch toward hA3 [1]. This establishes that the 5-position—and specifically the 5-chloro intermediate that serves as the precursor for introducing diverse amines—is the critical control point for tuning adenosine receptor pharmacology. The 7-chloro isomer lacks this level of documented pharmacological tunability [2].

Adenosine Receptor Structure-Activity Relationship GPCR Antagonist

Bicyclic [1,5-c] Scaffold Offers Lower Molecular Weight and Simplified Synthesis vs. Tricyclic Pyrazolo-Triazolo-Pyrimidine (PTP) Alternatives

The bicyclic [1,2,4]triazolo[1,5-c]pyrimidine scaffold (MW = 154.56 for the 5-chloro derivative) possesses a lower molecular weight and fewer nitrogen atoms than the widely used tricyclic pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) scaffold. This structural simplification has been explicitly noted as potentially offering more favorable pharmacokinetic properties [1]. The PTP scaffold, while enabling potent A2A and A3 antagonists, suffers from documented problems including poor water solubility and synthetically complex preparation [2]. The bicyclic TP scaffold addresses both limitations: it is accessible via a shorter synthetic route (condensation of hydrazides with aminopyrimidine Schiff bases under mild FeCl3 oxidation) [3], and the lower molecular weight starting point leaves more room for property optimization before exceeding Lipinski limits during lead optimization.

Drug Design Pharmacokinetics Scaffold Simplification

Patent-Backed Industrial Relevance: AstraZeneca P2T Antagonist Intermediate Program

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine has been specifically employed as a key synthetic intermediate in AstraZeneca's patent family directed toward triazolopyrimidines as P2T (purine P2 receptor) antagonists (EP1386917, filed December 1999) [1]. This patent describes intermediates for preparing certain triazolopyrimidines as P2T antagonists, targeting therapeutic areas including thrombosis, inflammation, and cardiovascular disease. In contrast, the 7-chloro isomer (CAS 1159811-23-0) is primarily cited in the context of agrochemical fungicide and herbicide development rather than human pharmaceutical programs . This divergence in industrial application domains provides a clear procurement rationale: groups pursuing human therapeutic applications should prioritize the 5-chloro isomer based on precedent in pharmaceutical patent literature.

Pharmaceutical Intermediates P2T Antagonist Patent Literature

Procurement-Driven Application Scenarios for 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 76044-36-5)


Adenosine A2A or A3 Receptor Antagonist Lead Optimization Campaigns

Medicinal chemistry teams pursuing selective adenosine A2A or A3 receptor antagonists should procure this building block as the central scaffold. As demonstrated by Federico et al. (2014), the 5-chloro intermediate enables introduction of diverse amines at the 5-position, which is the critical determinant of subtype selectivity: free NH2 yields potent hA2A antagonists (Ki = 3.32 nM), while NHCH3 switches selectivity to hA3 (Ki = 4.14 nM) [1]. The thermodynamically stable [1,5-c] scaffold ensures that SAR data remains reproducible throughout the campaign without structural isomerization artifacts [2].

ATP-Competitive Kinase Inhibitor Development (CK1δ, Syk, LCK)

The [1,2,4]triazolo[1,5-c]pyrimidine core is an adenine-mimetic scaffold suitable for developing ATP-competitive kinase inhibitors. Grieco et al. (2021) developed CK1δ inhibitors based on this nucleus, identifying crucial hinge-region interactions mediated by substituents at the 5- and 7-positions [3]. Hirabayashi et al. (2008) demonstrated that [1,5-c] derivatives show significant Syk and ZAP-70 inhibitory activities [4]. Additionally, a crystal structure of a triazolo[1,5-c]pyrimidine derivative bound to the kinase domain of human LCK (PDB 3AC5) confirms the scaffold's binding mode [5]. The 5-chloro intermediate provides the chemical handle for installing diverse hinge-binding motifs.

Scaffold-Hopping from Tricyclic PTP to Bicyclic TP for Property Optimization

Research groups encountering poor water solubility or synthetic complexity with the tricyclic pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (PTP) scaffold should consider scaffold-hopping to the bicyclic TP system. The 5-chloro-TP building block (MW 154.56) offers a significantly lower molecular weight starting point compared to the PTP core, leaving greater room for property-modulating substituents before exceeding drug-likeness thresholds [6]. The documented poor aqueous solubility of the PTP scaffold has been explicitly recognized as a relevant problem in adenosine receptor antagonist development [7], making the simpler TP scaffold an attractive alternative for lead optimization.

Pharmaceutical Intermediate for P2T Antagonist and CNS Drug Synthesis

Based on patent literature precedent, this compound serves as a validated intermediate for synthesizing P2T receptor antagonists (AstraZeneca EP1386917) [8] and compounds with bronchodilator activity (US4572910) [9]. The 5-chloro substituent undergoes facile nucleophilic displacement with amines, hydrazines, and thiols, enabling rapid parallel library synthesis for hit-to-lead exploration [10]. For process chemistry groups, the compound is commercially available at 97% purity with full QC documentation from multiple suppliers, ensuring reproducible scale-up .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.